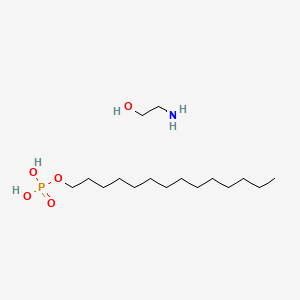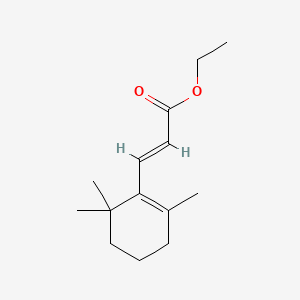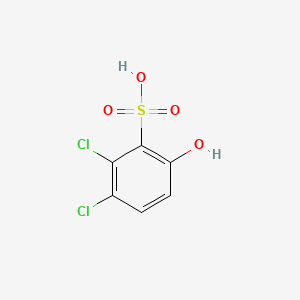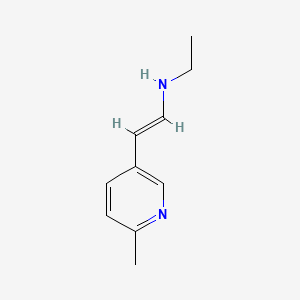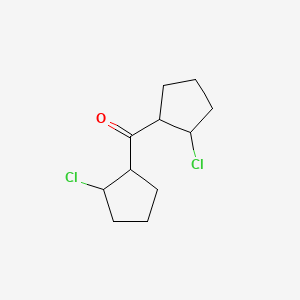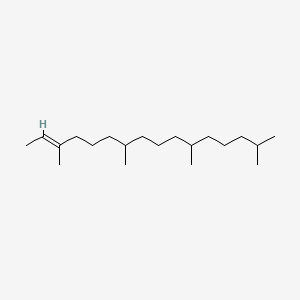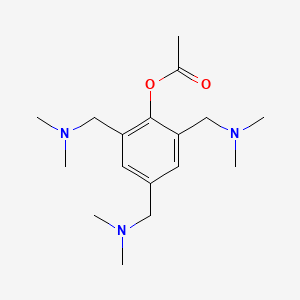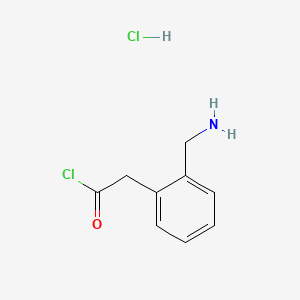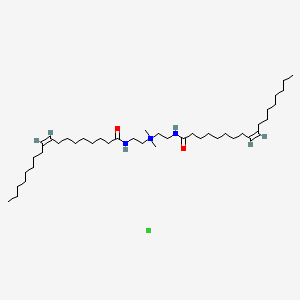
Dimethylbis(2-(oleoylamino)ethyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylbis(2-(oleoylamino)ethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C42H82ClN3O2 and a molecular weight of 696.57238 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Dimethylbis(2-(Oleoylamino)ethyl)ammoniumchlorid beinhaltet typischerweise die Reaktion von Dimethylamin mit Oleoylchlorid, gefolgt von der Zugabe von 2-(Oleoylamino)ethylchlorid. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung der gewünschten quaternären Ammoniumverbindung zu gewährleisten .
Industrielle Produktionsverfahren
In industriellen Umgebungen beinhaltet die Produktion von Dimethylbis(2-(Oleoylamino)ethyl)ammoniumchlorid großtechnische chemische Reaktoren, in denen die Reaktanten unter bestimmten Temperatur- und Druckbedingungen kombiniert werden. Das Produkt wird dann durch verschiedene Techniken wie Kristallisation und Filtration gereinigt, um die endgültige Verbindung zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Dimethylbis(2-(Oleoylamino)ethyl)ammoniumchlorid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Sie kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Derivate führen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um das gewünschte Ergebnis zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene sauerstoffhaltige Derivate ergeben, während die Reduktion Amin-Derivate produzieren kann .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylbis(2-(oleoylamino)ethyl)ammonium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Dimethylbis(2-(Oleoylamino)ethyl)ammoniumchlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Tensid und Emulgator in verschiedenen chemischen Reaktionen und Formulierungen verwendet.
Biologie: Die Verbindung wird in Zellkulturstudien und als Bestandteil bestimmter biologischer Assays eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Dimethylbis(2-(Oleoylamino)ethyl)ammoniumchlorid beinhaltet seine Wechselwirkung mit biologischen Membranen und Proteinen. Die Verbindung kann die Integrität der Membran stören, was zu Zelllyse oder veränderten Zellfunktionen führt. Sie kann auch mit bestimmten molekularen Zielstrukturen wie Enzymen und Rezeptoren interagieren und deren Aktivität und Signalwege modulieren .
Wirkmechanismus
The mechanism of action of Dimethylbis(2-(oleoylamino)ethyl)ammonium chloride involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis or altered cellular functions. It can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cetyltrimethylammoniumchlorid: Eine weitere quaternäre Ammoniumverbindung mit ähnlichen Tensideigenschaften.
Benzalkoniumchlorid: Wird häufig als Desinfektionsmittel und Konservierungsmittel eingesetzt.
Dodecyltrimethylammoniumchlorid: Wird häufig in Waschmitteln und Körperpflegeprodukten verwendet.
Einzigartigkeit
Dimethylbis(2-(Oleoylamino)ethyl)ammoniumchlorid ist aufgrund seiner spezifischen Struktur einzigartig, die besondere Tensideigenschaften und biologische Aktivität verleiht. Seine Fähigkeit, mit biologischen Membranen und Proteinen zu interagieren, macht es besonders wertvoll in der wissenschaftlichen Forschung und in industriellen Anwendungen .
Eigenschaften
CAS-Nummer |
93820-04-3 |
|---|---|
Molekularformel |
C42H82ClN3O2 |
Molekulargewicht |
696.6 g/mol |
IUPAC-Name |
dimethyl-bis[2-[[(Z)-octadec-9-enoyl]amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C42H81N3O2.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(46)43-37-39-45(3,4)40-38-44-42(47)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h19-22H,5-18,23-40H2,1-4H3,(H-,43,44,46,47);1H/b21-19-,22-20-; |
InChI-Schlüssel |
OASFLTWQOHKUKP-JDVCJPALSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC[N+](CCNC(=O)CCCCCCC/C=C\CCCCCCCC)(C)C.[Cl-] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC[N+](C)(C)CCNC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



